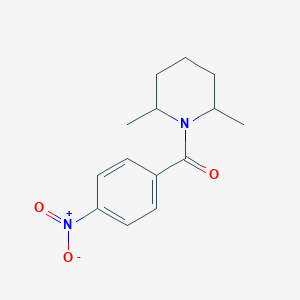![molecular formula C30H38N4O7 B14151554 N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine CAS No. 50305-29-8](/img/structure/B14151554.png)
N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine is a synthetic dipeptide compound. It is composed of two amino acids, L-tryptophan and L-lysine, each protected by different carbamate groups. The benzyloxycarbonyl group protects the L-tryptophan, while the tert-butoxycarbonyl group protects the L-lysine. These protective groups are often used in peptide synthesis to prevent unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine typically involves the following steps:
Protection of L-tryptophan: L-tryptophan is first protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Protection of L-lysine: L-lysine is protected by reacting it with tert-butoxycarbonyl chloride in the presence of a base.
Coupling Reaction: The protected L-tryptophan and L-lysine are then coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the dipeptide.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine can undergo various chemical reactions, including:
Deprotection Reactions: The protective groups can be removed under acidic or basic conditions. For example, the tert-butoxycarbonyl group can be removed using trifluoroacetic acid, while the benzyloxycarbonyl group can be removed using hydrogenation.
Coupling Reactions: The compound can be further coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid for tert-butoxycarbonyl group removal; hydrogenation for benzyloxycarbonyl group removal.
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) as coupling reagents.
Major Products Formed
Deprotection: L-tryptophan and L-lysine.
Coupling: Longer peptide chains.
Applications De Recherche Scientifique
N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery and vaccine development.
Industry: Used in the production of synthetic peptides for research and pharmaceutical applications.
Mécanisme D'action
The mechanism of action of N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The protective groups can be removed to expose the active sites of the amino acids, allowing them to participate in biochemical reactions.
Comparaison Avec Des Composés Similaires
N-[(benzyloxy)carbonyl]-L-tryptophyl-N~6~-(tert-butoxycarbonyl)-L-lysine can be compared with other protected dipeptides such as:
N-[(benzyloxy)carbonyl]-L-proline: Similar protective group but different amino acid.
N-[(benzyloxy)carbonyl]-L-cysteine: Similar protective group but different amino acid.
N-[(tert-butoxycarbonyl)-L-lysine]: Similar protective group but different amino acid.
These compounds share similar protective groups but differ in their amino acid composition, leading to different chemical properties and applications.
Propriétés
Numéro CAS |
50305-29-8 |
|---|---|
Formule moléculaire |
C30H38N4O7 |
Poids moléculaire |
566.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C30H38N4O7/c1-30(2,3)41-28(38)31-16-10-9-15-24(27(36)37)33-26(35)25(17-21-18-32-23-14-8-7-13-22(21)23)34-29(39)40-19-20-11-5-4-6-12-20/h4-8,11-14,18,24-25,32H,9-10,15-17,19H2,1-3H3,(H,31,38)(H,33,35)(H,34,39)(H,36,37)/t24-,25-/m0/s1 |
Clé InChI |
CLRZFYOVDKRCGC-DQEYMECFSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


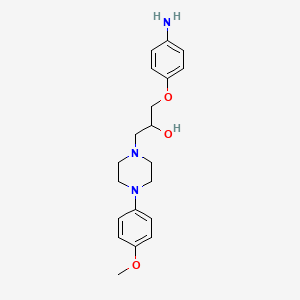
![(3aR,5R,6R,6aR)-2,2-dimethyl-5-(phenylmethoxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14151490.png)
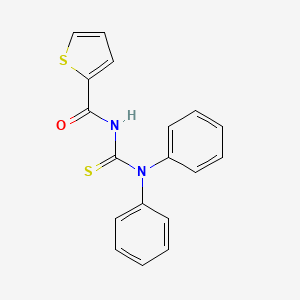
![N'-[(E)-(3-chlorophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14151496.png)
![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-nitrophenyl)urea](/img/structure/B14151515.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobutanoate](/img/structure/B14151535.png)
![11-[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenoxy]undecan-1-ol](/img/structure/B14151537.png)
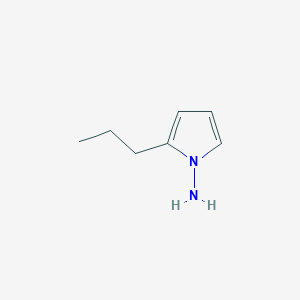
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151544.png)
![Benzene, [1-(difluoromethylene)-3-butenyl]-](/img/structure/B14151547.png)
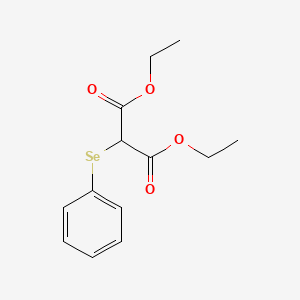
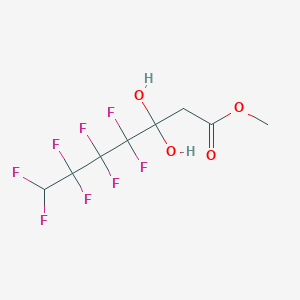
![6-(2-bromophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14151579.png)
